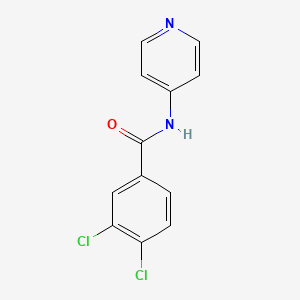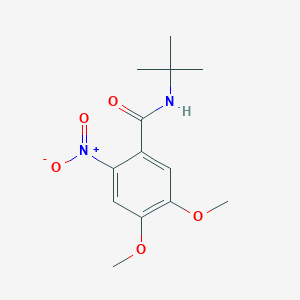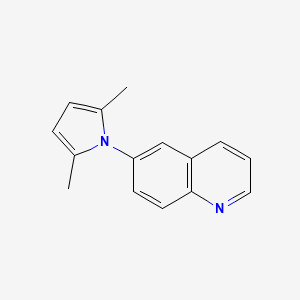![molecular formula C12H16N2OS B5850303 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide, also known as DAPH-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPH-3 is a thioamide derivative that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been used as a tool to study the role of calcium channels in synaptic transmission. In immunology, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to modulate the function of immune cells, including T cells and macrophages.
Mécanisme D'action
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the inhibition of voltage-gated calcium channels, which are essential for the regulation of calcium influx into cells. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide binds to the channel and inhibits its activity, leading to a decrease in calcium influx and subsequent downstream effects. The inhibition of calcium channels by N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to induce apoptosis in cancer cells and modulate immune cell function.
Biochemical and Physiological Effects:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune cell function. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to decrease the release of neurotransmitters, leading to a decrease in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for calcium channels. However, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is also known to have poor solubility in water, which can make it difficult to use in some experiments. Additionally, the synthesis method for N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is complex and requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide. One potential direction is the development of more efficient synthesis methods that can produce N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide in larger quantities. Another direction is the exploration of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide's potential applications in other fields, such as cardiovascular research. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide and its potential side effects.
Conclusion:
In conclusion, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential applications in cancer research, neuroscience, and immunology. The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the inhibition of voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent downstream effects. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for calcium channels, but also has limitations such as poor solubility in water. There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide, including the development of more efficient synthesis methods and the exploration of its potential applications in other fields.
Méthodes De Synthèse
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is synthesized through a series of chemical reactions that involve the condensation of 3,5-dimethylaniline with carbon disulfide, followed by the reaction with ethyl chloroacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide. The synthesis method is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-4-11(15)14-12(16)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFODDCJBXXFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)


![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)